Cas no 1997963-42-4 (Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester)

Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-6-15(13(17)18-14(3,4)5)10(2)9-12(16)11-7-8-11/h10-11H,6-9H2,1-5H3
- InChIKey: ZZBHNNDYUKUHCO-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C(C)CC(C1CC1)=O)CC
Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796748-1.0g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-796748-2.5g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-796748-5.0g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-796748-0.5g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-796748-0.05g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-796748-0.25g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-796748-0.1g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-796748-10.0g |
tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |
1997963-42-4 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester (CAS No. 1997963-42-4): A Comprehensive Overview
Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester, identified by its CAS number 1997963-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are known for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this compound, including its cyclopropyl and dimethyl ethyl substituents, contribute to its distinctive chemical properties and potential biological activities.
The molecular structure of Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester consists of a central carbamate functional group linked to an ethylamine moiety and a bulky 1,1-dimethylethyl (isobutyl) group. The presence of the cyclopropyl ring introduces steric hindrance, which can influence the compound's reactivity and interactions with biological targets. This structural complexity makes it an intriguing candidate for further investigation in various chemical and biological contexts.
In recent years, there has been a growing interest in carbamate-based compounds due to their potential as pharmacological agents. Carbamates are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. The specific substitution pattern in Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester may confer unique properties that make it suitable for targeting specific biological pathways.
One of the most promising areas of research involving this compound is its potential application in the development of novel therapeutic agents. The structural features of carbamates allow them to interact with biological targets in multiple ways, making them versatile scaffolds for drug design. For instance, the bulky 1,1-dimethylethyl group can enhance binding affinity by creating steric hindrance around the active site of a target protein. Additionally, the cyclopropyl ring can introduce conformational constraints that may improve the selectivity of the compound.
Recent studies have demonstrated the importance of structural optimization in carbamate-based drug candidates. By modifying the substituents on the carbamate core, researchers can fine-tune the pharmacological properties of these compounds. The presence of the 3-cyclopropyl-1-methyl-3-oxopropyl group in Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester suggests that it may have unique interactions with biological targets compared to simpler carbamates. This could make it a valuable tool for understanding the structure-activity relationships (SAR) in carbamate-based drugs.
The synthesis of Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropyl ring and other bulky substituents can pose challenges during synthesis due to their reactivity and sensitivity to environmental conditions. However, advances in synthetic chemistry have made it possible to produce complex carbamate derivatives with increasing efficiency.
In addition to its pharmaceutical applications, this compound may also find utility in other areas such as agrochemicals and material science. Carbamates are known to exhibit herbicidal and pesticidal properties due to their ability to inhibit key enzymatic pathways in plants and pests. The unique structure of Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester could potentially lead to the development of new crop protection agents with improved efficacy and selectivity.
The potential biological activity of this compound has also sparked interest in its use as a research tool. Researchers may utilize it as a starting point for developing novel derivatives with enhanced properties. The structural diversity offered by carbamates allows for extensive modifications without losing the core pharmacophore responsible for biological activity. This makes them ideal candidates for library synthesis and high-throughput screening.
The future prospects for Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester are promising given its unique structural features and potential applications. As research continues to uncover new biological targets and mechanisms of action, this compound may play a significant role in the development of next-generation therapeutics. Its versatility as a scaffold for drug design makes it an attractive candidate for further exploration by academic researchers and pharmaceutical companies alike.
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